1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-15-7-3-1-6-14(15)12-25-19-21-9-10-22(19)18(23)17-11-13-5-2-4-8-16(13)24-17/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHZTNCOBHJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving appropriate amines and aldehydes or ketones.
Final Coupling: The final step involves coupling the benzofuran moiety with the chlorophenyl-imidazole intermediate under specific reaction conditions such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Core Structure Variations: The target compound’s imidazole core is distinct from benzimidazoles (e.g., ), which exhibit a fused benzene ring. Imidazoles generally exhibit greater metabolic stability compared to benzimidazoles due to reduced aromaticity . Substituents such as benzofuran-2-carbonyl (target compound) vs.
Substituent Effects: Chlorophenyl vs. Benzofuran vs. Biphenyl: Benzofuran’s oxygen heteroatom introduces polarity, whereas biphenyl groups () increase hydrophobicity, impacting solubility and bioavailability .
- Substitution reactions (e.g., benzyl bromide with nitroaniline derivatives ).
- Cyclization using agents like triphosgene (BTC) .
- Purification via column chromatography (e.g., dichloromethane/diethyl ether/methanol systems ).
Biological Activity: No direct bioactivity data exist for the target compound. However, analogs like 2-(4-fluorophenyl)-benzimidazole exhibit antifungal and anticancer properties, suggesting that the target’s benzofuran and chlorophenyl groups may confer similar or enhanced activity .
Computational and Crystallographic Tools for Analysis
- Structural Characterization : Tools like Mercury CSD () and WinGX/ORTEP () enable visualization of crystal packing and anisotropic displacement, critical for comparing steric effects of substituents (e.g., benzofuran vs. benzenesulfonyl).
- Spectroscopic Validation : FT-IR and NMR (1H, 13C) are standard for confirming substituent positions in imidazoles, as demonstrated in .
Biological Activity
The compound 1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran moiety, a chlorophenyl group, and an imidazole ring, which are known to contribute to various biological activities.
Cytotoxicity
Research indicates that derivatives of benzofuran compounds exhibit selective toxicity against various cancer cell lines. For instance, related compounds have shown IC50 values as low as 0.1 mM against leukemia cell lines K562 and HL-60 . While specific data for the compound is limited, its structural similarities suggest potential cytotoxic properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of benzofuran derivatives. For example, compounds structurally related to the target compound have demonstrated significant antibacterial activity against both standard and clinical strains of bacteria. The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in various studies involving benzofuran derivatives .
Study 1: Cytotoxic Effects on Cancer Cells
In a study examining the cytotoxic effects of related benzofuran compounds, researchers found that certain derivatives exhibited significant cell death in human cancer cell lines. The study measured cell viability using MTT assays and reported IC50 values that suggest a strong potential for therapeutic applications .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. This suggests a promising avenue for developing new antimicrobial agents .
Data Tables
| Biological Activity | IC50/MIC Values | Cell Lines/Organisms Tested |
|---|---|---|
| Cytotoxicity | 0.1 mM | K562, HL-60 |
| Antimicrobial | 5-20 µg/mL | Staphylococcus aureus, E. coli |
Q & A
Q. What are common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including condensation and alkylation. For imidazole derivatives, a general approach includes:
- Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Introduction of the benzofuran-2-carbonyl group using coupling reagents (e.g., DCC or EDCI) in solvents like DMF or THF .
- Step 3 : Sulfanyl group attachment via nucleophilic substitution with (2-chlorophenyl)methyl mercaptan under basic conditions (e.g., NaH or K₂CO₃) .
Regioselectivity challenges may arise during substitution; optimizing reaction temperature and solvent polarity (e.g., THF for better control) can improve yields .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the benzofuran carbonyl group shows a characteristic downfield shift (~170 ppm in ¹³C NMR) .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl (C=O) stretching .
- X-ray Crystallography : Tools like ORTEP-III (via WinGX suite) generate thermal ellipsoid plots to visualize anisotropic displacement and hydrogen-bonding networks .
- PubChem Data : Canonical SMILES and InChI keys validate structural integrity .
Q. What preliminary biological activities have been reported for similar imidazole derivatives?
Analogous compounds exhibit:
- Antimicrobial Activity : Tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging 8–32 µg/mL .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa), showing IC₅₀ values of 10–50 µM. The chlorophenyl group enhances cytotoxicity compared to methyl or bromo analogs .
Advanced Research Questions
Q. How can density functional theory (DFT) model this compound’s electronic properties?
Q. How to resolve contradictions in biological activity data between structural analogs?
- Comparative SAR Analysis : Modify substituents systematically (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and assess activity changes. For example:
| Substituent | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 2-Chlorophenyl | 8–16 | 10–20 |
| 4-Fluorophenyl | 16–32 | 25–50 |
| 4-Methylphenyl | >64 | >100 |
- Statistical Tools : Use ANOVA to isolate variables (e.g., lipophilicity vs. electronic effects) .
Q. What strategies optimize synthesis for higher regioselectivity?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the imidazole C2 position over C4 .
- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acyl group introduction .
Q. How to analyze crystal packing and intermolecular interactions using WinGX/ORTEP?
Q. How to design structure-activity relationship (SAR) studies for substituent modification?
- Key Modifications :
- Halogen Replacement : Swap 2-chlorophenyl with bromo/fluoro analogs to study steric vs. electronic effects .
- Benzofuran Isosteres : Replace benzofuran with indole or thiophene to evaluate aromatic stacking efficiency .
- Assay Design : Pair in vitro activity data (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
